tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate

Anticonvulsant drug discovery Structure-activity relationship Halogen substitution effects

Standard 3-arylpyrrolidine intermediates lack the ortho-bromine vector for modular biaryl synthesis or require reprotection steps that waste time. This Boc-protected ortho-bromophenyl analog solves both issues. - **Orthogonal reactivity**: Bromine handles Suzuki/Miyaura or Buchwald-Hartwig couplings while Boc remains inert. - **Conformational bias**: Ortho substitution restricts aryl-pyrrolidine rotation to pre-organize geometry for target binding. - **Supply**: White crystalline solid (mp 112-116°C); density 1.319 g/cm³. Moderate solubility in DCM/acetone. Direct from BenchChem.

Molecular Formula C15H20BrNO2
Molecular Weight 326.23 g/mol
CAS No. 1203685-04-4
Cat. No. B3089983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate
CAS1203685-04-4
Molecular FormulaC15H20BrNO2
Molecular Weight326.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2Br
InChIInChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-8-11(10-17)12-6-4-5-7-13(12)16/h4-7,11H,8-10H2,1-3H3
InChIKeyQWFYZASEZUWGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate Structure & Properties


tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate (CAS 1203685-04-4) is a halogenated N-Boc-protected 3-arylpyrrolidine building block with molecular formula C15H20BrNO2 and molecular weight 326.23 g/mol [1]. The compound features an ortho-bromophenyl substituent at the pyrrolidine 3-position and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen . Predicted physicochemical parameters include density of 1.319±0.06 g/cm³ and boiling point of 373.1±42.0 °C [1]. The compound is supplied as a white crystalline solid with melting range 112-116°C and demonstrates moderate solubility in common organic solvents including dichloromethane and acetone .

Boc-protected amine enables orthogonal reactivity in multi-step sequences
ortho-Bromophenyl handle for palladium-catalyzed cross-couplings
Conformationally restricted scaffold for structure-based design

tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate: Substitution Concerns


Direct substitution of tert-butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate with unsubstituted phenyl, para-halogenated, or unprotected 3-arylpyrrolidine analogs is scientifically unjustified. The ortho-bromine substitution pattern confers unique steric and electronic properties that critically influence both downstream coupling reactivity (Suzuki-Miyaura, Buchwald-Hartwig) and the conformational bias of the aryl-pyrrolidine dihedral angle . Furthermore, the Boc protecting group is essential for maintaining orthogonal reactivity during multi-step sequences—unprotected pyrrolidine amines would undergo competing nucleophilic reactions and require re-protection steps that reduce overall synthetic efficiency . Class-level SAR evidence from anticonvulsant pyrrolidine-2,5-dione series demonstrates that 2-bromophenyl versus 2-fluorophenyl substitution yields measurably distinct in vivo pharmacological profiles, confirming that halogen identity at the ortho position is not interchangeable [1].

Unprotected amine analog
Free pyrrolidine requires re-protection before cross-coupling, adding steps and reducing overall yield.
para-Halogen substitution
Loss of ortho-steric constraint alters conformational profile and may shift coupling selectivity.
Fluoro-for-bromo replacement
Class-level SAR shows halogen-dependent activity differences; reactivity and lipophilicity profiles differ measurably.

tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate: Comparative Evidence


Anticonvulsant Activity: Ortho-Bromo vs. Ortho-Fluoro

In a class-level SAR study of N-Mannich bases derived from 3-arylpyrrolidine-2,5-diones, the 2-bromophenyl-substituted scaffold demonstrated quantitatively superior anticonvulsant protection compared to the corresponding 2-fluorophenyl analog in the maximum electroshock seizure (MES) model. The most potent 2-bromophenyl derivative exhibited an ED50 of 26.4 mg/kg, whereas the optimal 2-fluorophenyl compound showed reduced efficacy [1]. This halogen-dependent potency differential provides class-level inferential support for the selection of 2-bromophenyl over 2-fluorophenyl substitution in related pyrrolidine-based medicinal chemistry programs.

Anticonvulsant activity
Class-level inference
ED50 26.4 mg/kg (most potent 2-bromophenyl derivative)
Supports class-level halogen differentiation; activity context may not directly transfer to this building block.
Data from elaborated pyrrolidine-2,5-diones; MES model in mice.
Anticonvulsant drug discovery Structure-activity relationship Halogen substitution effects

Orthogonal Reactivity: Boc-Protected vs. Free Amine

The Boc protecting group on tert-butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate masks the pyrrolidine nitrogen nucleophilicity, enabling orthogonal functionalization of the ortho-bromophenyl moiety via palladium-catalyzed cross-coupling reactions without competing amine coordination or undesired N-arylation. In contrast, the corresponding free amine analog (3-(2-bromophenyl)pyrrolidine, CAS 1203686-38-7) would require additional protection/deprotection steps, reducing overall synthetic efficiency and increasing step-count . The Boc group undergoes quantitative cleavage under standard acidic conditions (TFA/DCM or HCl/EtOAc) to liberate the free amine for subsequent diversification [1].

Orthogonal reactivity
Class-level inference
Direct cross-coupling with amine intact; acid deprotection frees amine
Supports step-count reduction; avoids pre-coupling amine protection.
Standard Suzuki-Miyaura conditions; Boc group remains inert.
Multi-step organic synthesis Protecting group strategy Palladium-catalyzed coupling

Lipophilicity Comparison: Ortho-Bromo, Chloro, Fluoro

Computational prediction of physicochemical properties reveals quantifiable differentiation between tert-butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate and its closest halogen-substituted analogs. The ortho-bromo derivative exhibits a predicted LogP of approximately 3.8-4.0, representing a ~0.7 unit increase in lipophilicity relative to the ortho-chloro analog (predicted LogP ~3.1-3.3) and a ~1.1 unit increase relative to the ortho-fluoro analog (predicted LogP ~2.7-2.9) based on fragment-based calculations [1]. This lipophilicity differential influences membrane permeability, metabolic stability, and off-target binding profiles in biological systems.

Lipophilicity comparison
Data to verify
Predicted LogP ~3.8–4.0 (bromo) vs. ~3.1–3.3 (chloro), ~2.7–2.9 (fluoro)
Quantifiable lipophilicity differentiation; may support building block selection for ADME tuning.
Fragment-based prediction; experimental LogP may differ.
Lipophilicity optimization Physicochemical property prediction Lead optimization

Conformational Restriction: Ortho vs. Meta/Para Bromine

The ortho-bromophenyl substitution pattern in tert-butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate imposes a distinct conformational constraint relative to para- and meta-brominated analogs. In related Boc-protected trans-3-aryl-4-carboxy pyrrolidine systems, the ortho substitution forces a dihedral angle between the aryl ring and pyrrolidine scaffold of approximately 60-90°, whereas para substitution allows nearly free rotation with multiple low-energy conformations accessible . This conformational restriction directly impacts molecular recognition at protein binding sites and influences the presentation of the Boc-protected amine vector in three-dimensional space.

Conformational restriction
Class-level inference
ortho-Br restricts aryl-pyrrolidine dihedral angle (~60–90°); para-Br allows free rotation
Conformational bias may influence target engagement; context-dependent for design.
Computational predictions on N-Boc-3-arylpyrrolidine scaffolds.
Conformational analysis Dihedral angle control 3D molecular design

tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate: Application Scenarios


Biaryl Pyrrolidine Synthesis via Suzuki-Miyaura Coupling

The ortho-bromophenyl moiety serves as an electrophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl- or heteroarylboronic acids. The Boc-protected pyrrolidine nitrogen remains inert under these conditions, enabling direct installation of diverse aromatic substituents at the ortho position without protecting group manipulation [1]. This orthogonal reactivity is particularly valuable for constructing 3-(2-biaryl)pyrrolidine scaffolds as kinase inhibitor intermediates, where the ortho substitution pattern influences both target binding and selectivity profiles .

CNS-Active 3-Arylpyrrolidine Drug Discovery

Class-level SAR evidence from anticonvulsant pyrrolidine-2,5-dione series demonstrates that 2-bromophenyl substitution confers measurable in vivo efficacy advantages over 2-fluorophenyl substitution in the MES seizure model (ED50 = 26.4 mg/kg for optimal bromo derivative) [1]. While direct activity data for tert-butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate itself are not available, this scaffold provides the requisite 2-bromophenyl pharmacophore for elaboration into CNS-active pyrrolidine derivatives. The Boc group allows late-stage amine diversification after SAR exploration of the aryl substitution vector.

Conformationally Biased Scaffold for Structure-Based Design

The ortho-bromophenyl substitution in tert-butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate imposes restricted rotation around the aryl-pyrrolidine bond, reducing conformational entropy relative to para- or meta-substituted analogs [1]. This conformational bias is advantageous when targeting protein binding pockets that require specific dihedral angle presentation of the aryl and amine vectors. The Boc group provides a handle for late-stage functionalization while maintaining the rigidified scaffold geometry throughout synthetic elaboration.

Cross-Coupling Diversification via Buchwald-Hartwig Amination

Beyond Suzuki-Miyaura coupling, the ortho-bromine substituent enables palladium-catalyzed Buchwald-Hartwig amination with primary or secondary amines, Sonogashira coupling with terminal alkynes, and other C-N or C-C bond-forming reactions [1]. The Boc-protected pyrrolidine nitrogen remains compatible with these transformations, providing a versatile platform for generating diverse 3-(2-substituted phenyl)pyrrolidine libraries with a common amine handle for subsequent conjugation or further elaboration.

Application
Selection Property
Validation Focus
Biaryl pyrrolidine diversification via palladium-catalyzed cross-coupling
ortho-Bromine coupling handle, Boc-protected amine inertness
Cross-coupling yields and functional group compatibility
CNS-targeted pyrrolidine scaffold elaboration
2-Bromophenyl pharmacophore for class-level activity differentiation
Pharmacophore retention and downstream SAR consistency
Conformationally restricted scaffold for structure-based design
ortho-Substitution-imposed dihedral angle bias
Conformational analysis and target-engagement modeling
C–N bond-forming diversification via palladium-catalyzed amination
Bromine enabling amination and alkynylation chemistry
Amination/alkynylation yields and amine handle integrity

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